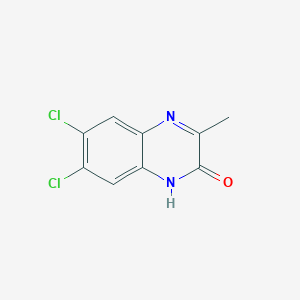
6,7-Dichloro-3-methyl-quinoxalin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-3-methyl-quinoxalin-2-ol is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of two chlorine atoms at positions 6 and 7, a methyl group at position 3, and a quinoxalin-2-one core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3-methyl-quinoxalin-2-ol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 6,7-dichloro-3-methylquinoxaline with an oxidizing agent to form the desired quinoxalin-2-one derivative . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar condensation reactions. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-3-methyl-quinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxalin-2-one to its corresponding dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-3-methyl-quinoxalin-2-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its role in developing new therapeutic agents, particularly in treating bacterial infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-3-methyl-quinoxalin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-dichloro-3-(methyl sulfinyl)quinoxaline
- 6-bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
6,7-Dichloro-3-methyl-quinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 6 and 7 enhances its reactivity and potential as a pharmacological agent compared to other quinoxaline derivatives .
Eigenschaften
Molekularformel |
C9H6Cl2N2O |
|---|---|
Molekulargewicht |
229.06 g/mol |
IUPAC-Name |
6,7-dichloro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6Cl2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-3H,1H3,(H,13,14) |
InChI-Schlüssel |
ZBIPLAACWXHSAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2NC1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















